molecular formula C8H9BrO B1291987 3-Bromo-4-ethylphenol CAS No. 540495-28-1

3-Bromo-4-ethylphenol

Cat. No. B1291987
CAS RN: 540495-28-1
M. Wt: 201.06 g/mol
InChI Key: WZWBUTQYRRJSMC-UHFFFAOYSA-N
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Description

The compound "3-Bromo-4-ethylphenol" is not directly studied in the provided papers; however, several related bromophenols and brominated compounds have been synthesized and characterized, which can offer insights into the properties and behaviors that "3-Bromo-4-ethylphenol" may exhibit. Bromophenols are a class of compounds that often exhibit significant biological activity and are found in various natural sources, such as marine organisms . They are characterized by the presence of one or more bromine atoms attached to a phenol ring.

Synthesis Analysis

The synthesis of brominated compounds is well-documented in the provided papers. For instance, the synthesis of Schiff base compounds involving brominated phenols is described, where reactions typically involve the condensation of bromosalicylaldehyde with amines . Another example is the total synthesis of a complex brominated natural product starting from a brominated phenol derivative . These methods could potentially be adapted for the synthesis of "3-Bromo-4-ethylphenol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated compounds, as seen in several studies . These analyses often reveal the presence of intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecular conformation. Density Functional Theory (DFT) calculations complement these findings by predicting the geometry and electronic structure of the molecules in their ground states .

Chemical Reactions Analysis

The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 leads to demethylation, indicating that bromine can act as a leaving group in substitution reactions . The coordination behavior of brominated phenols with metal ions, such as copper, has also been studied, demonstrating the ability of these compounds to form complexes .

Physical and Chemical Properties Analysis

Brominated compounds exhibit a range of physical and chemical properties. The presence of bromine generally increases the molecular weight and alters the electronic properties of the phenol ring. Spectroscopic techniques like FT-IR, UV-Vis, and NMR are used to characterize these properties . Computational studies provide additional insights into the chemical activity, electrostatic potential, and nonlinear optical properties of these molecules . The interaction of brominated compounds with DNA bases has also been investigated, suggesting potential biological relevance .

Relevant Case Studies

Case studies involving brominated compounds often focus on their biological activities and potential applications. For example, natural bromophenols isolated from marine red algae have been shown to possess significant DPPH radical-scavenging activity, indicating their antioxidant potential . The study of conformational isomerism in brominated compounds provides insights into their stability and reactivity . These findings could be relevant when considering the applications of "3-Bromo-4-ethylphenol" in various fields, such as medicinal chemistry or materials science.

Scientific Research Applications

Synthetic Methods and Pathways

  • 3-Bromo-4-ethylphenol has been synthesized through processes like bromination, demethylation, reduction, and etherification, starting from vanillin as a beginning material. The synthesis of related bromophenols, such as 3-bromo-4,5-dihydroxybenzyl ethyl ether, indicates the potential for varied applications in organic chemistry due to their bioactive properties (Zhang Li-xin, 2009).

Biotechnological Production

  • Engineering microbial pathways in organisms like Escherichia coli can produce compounds related to 3-Bromo-4-ethylphenol, such as 4-ethylphenol. This biotechnological approach offers potential for industrial-scale production of such compounds from simple carbon sources, which can be applied in the pharmaceutical and food industries (Ying Zhang, L. Long, S. Ding, 2020).

Antibacterial Properties

  • Bromophenols, similar to 3-Bromo-4-ethylphenol, isolated from marine red algae like Rhodomela confervoides, have been shown to possess significant antibacterial properties. These findings suggest their potential application in developing new antibacterial agents or preservatives (N. Xu, Xiaoli Fan, Xiaojun Yan, Xiancui Li, R. Niu, C. Tseng, 2003).

Antioxidant Activity

  • Research has identified various bromophenols from marine sources that exhibit potent antioxidant activities. These properties indicate that compounds like 3-Bromo-4-ethylphenol could be used as natural antioxidants in food and pharmaceutical applications to prevent oxidative damage (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012).

Safety and Hazards

3-Bromo-4-ethylphenol is considered hazardous. It can cause skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Mode of Action

The mode of action of 3-Bromo-4-ethylphenol is not well-studied. As a phenolic compound, it may interact with biological targets through hydrogen bonding or hydrophobic interactions. The bromine and ethyl groups could potentially influence the compound’s reactivity or binding affinity .

Biochemical Pathways

Phenolic compounds can participate in a variety of biochemical reactions, including redox reactions and interactions with proteins or nucleic acids .

Result of Action

Given its structural similarity to phenol, it may have similar effects, such as modulation of enzyme activity or interactions with cellular membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-ethylphenol. For example, pH and temperature can affect the compound’s stability and reactivity. Additionally, the presence of other molecules can influence its absorption and distribution within the body .

properties

IUPAC Name

3-bromo-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBUTQYRRJSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625059
Record name 3-Bromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethylphenol

CAS RN

540495-28-1
Record name 3-Bromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 1(d), by reacting 27 g (135 mmol) of 3-bromo-4-ethylphenylamine with 11 g (162 mmol) of sodium nitrite, and after purification by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (90/10), 13 g (49%) of the expected product are obtained in the form of a brown oil.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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